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Condition & Study
Name/Type

Key Patient-Reported Outcomes &
Improvements

Timeframe & Population
Details

Rheumatoid Arthritis
(RA)

| SELECT-BEYOND (Phase 3 RCT in bDMARD-IR patients) [1] [2] | • Pain, Physical Function, QoL:

Significant improvements vs placebo in PtGA, pain, HAQ-DI, SF-36 PCS, and morning stiffness. •

Meaningful Improvement: NNT for MCID across most PROs ranged from 4 to 7 patients. | 12-week trial in

patients with inadequate response to biologic DMARDs [1] [2]. | | SELECT-COMPARE (Phase 3 RCT in

MTX-IR patients) [3] | • Rapid & Superior Benefit: Greater improvements vs placebo and adalimumab

across all PROs. • Specifics: Significant improvements in PtGA, pain, HAQ-DI, FACIT-F (fatigue), and

morning stiffness severity at Week 12. | 12-week primary analysis; improvements maintained up to 48 weeks

in patients with inadequate response to methotrexate [3]. | | ENDEAVOUR (Real-World Observational in the

UK) [4] | • Clinical Remission: 40% of patients achieved clinical remission (DAS28 CRP <2.6) at 6 months.

• Early PRO Improvement: ePRO data showed reduced fatigue within 7 days and pain within 10 days. | 6-

month final analysis in a real-world clinical practice setting [4]. | | Atopic Dermatitis (AD) | | | | Measure

Up 1 & 2 (Integrated Phase 3 Trial Analysis) [5] | • Rapid Itch Relief: ≥4-point improvement in Worst

Pruritus NRS observed within 1 week. • Broad Symptom Relief: Significant improvements in skin pain,

sleep, daily activities, and emotional state. | 16-week analysis in adults and adolescents with moderate-to-
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severe AD [5]. | | SCALE UP (Real-World Study) [6] | • High Symptom Relief & Satisfaction: Majority

reported itch improvement, clear/almost clear skin, and high treatment satisfaction. • Consistency: Outcomes

were consistent across different Fitzpatrick Skin Types and racial groups. | Cross-sectional survey; 50% of

patients treated for >6 months to a year [6]. | | UP-TAINED (Real-World Study) [7] | • Early Disease

Control: 68.8% achieved disease control at 1 month, sustained through 12 months. • Skin Clearance: Over

75% of patients with severe hand/facial eczema achieved clear/almost clear skin at 12 months. | 12-month

interim analysis of a 2-year study in moderate-to-severe AD [7]. | | Portuguese Observational Trial

(Multiresistant AD) [8] | • Efficacy in Refractory Patients: Significant improvements in EASI, itch, and

sleep scores as early as 6 weeks, even after multiple prior treatment failures. | 26-week prospective trial in

highly refractory patients [8]. |

Detailed Experimental Protocols

Here are the methodologies from some of the key clinical trials assessing PROs for upadacitinib.

SELECT-BEYOND (RA) and Measure Up 1 & 2 (AD) Trial Designs

The following diagram illustrates the high-level design of these Phase 3 registrational trials.
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SELECT-BEYOND (RA) Measure Up 1 & 2 (AD)

Patients with Moderate-to-Severe Disease

Population:
bDMARD-Inadequate Responders

Population:
Moderate-to-Severe AD

Intervention:
Upadacitinib 15 mg or 30 mg

vs Placebo

Background:
Stable csDMARDs

PRO Assessment:
Week 12

Intervention:
Upadacitinib 15 mg or 30 mg

vs Placebo (Monotherapy)

PRO Assessment:
Weeks 1, 4, 6, 16
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Phase 3 trial designs for PRO assessment in RA and AD

SELECT-BEYOND (RA) Protocol [1] [2]:

Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.
Participants: 498 adults with moderate-to-severe RA and an inadequate response to biologic

DMARDs (bDMARD-IR) on a background of conventional synthetic DMARDs (csDMARDs).
Intervention: Patients were randomized 1:1:1 to receive oral upadacitinib (15 mg or 30 mg) or

placebo once daily for 12 weeks.
PRO Assessments: Multiple PROs were evaluated at baseline and week 12, including Patient

Global Assessment of Disease Activity (PtGA), pain visual analog scale (VAS), Health
Assessment Questionnaire-Disability Index (HAQ-DI), SF-36, duration and severity of morning

stiffness, and Insomnia Severity Index (ISI).
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Measure Up 1 & 2 (AD) Protocol [5]:

Study Design: Integrated analysis of two Phase 3, multicenter, randomized, double-blind,
placebo-controlled trials.

Participants: 1683 adults and adolescents with moderate-to-severe AD.
Intervention: Patients were randomized to receive upadacitinib (15 mg or 30 mg) or placebo

once daily as monotherapy for 16 weeks.
PRO Assessments: PROs were evaluated throughout the 16-week period and included the

Worst Pruritus Numerical Rating Scale (WP-NRS), AD Symptom Scale, skin pain, Patient-
Oriented Eczema Measure (POEM), Dermatology Life Quality Index (DLQI), and various

Patient Global Impression scales.

Real-World Observational Studies

Real-world studies provide evidence of effectiveness in routine clinical practice.

ENDEAVOUR (RA) Methodology [4]:

Study Design: Prospective observational cohort study.
Participants: Patients from 14 UK centers with moderate-to-severe RA for whom the decision

to initiate upadacitinib had already been made.
Data Collection: Baseline data were collected retrospectively from patient records. Clinician-

reported data were collected at 3 and 6 months. Patient-reported data (ePROs) were collected
directly from patients using a mobile application, capturing pain and fatigue scores frequently in

the early treatment phase.

UP-TAINED (AD) Methodology [7]:

Study Design: Prospective, real-world study planned for over 2 years, with an interim analysis
at 1 year.

Participants: 351 patients with moderate-to-severe AD.
Intervention & Assessment: Patients received upadacitinib 15 mg or 30 mg once daily. The

primary endpoint was disease control, measured using the Atopic Dermatitis Control Tool
(ADCT), with assessments at 1, 3, and 12 months.

Mechanism of Action & PRO Workflow
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Upadacitinib's effect on PROs is linked to its mechanism as a Janus kinase (JAK) inhibitor. The diagram

below illustrates this logical pathway.

JAK-STAT Signaling Pathway Cytokine-Driven Inflammation
(e.g., IL-4, IL-13, IL-6, IFNs)

Oral Administration of
Upadacitinib (JAK1-inhibitor)

Inhibition of Pathogenic
Signaling

Reduction of Inflammation
& Immune Cell Activation

Improvement in Core Symptoms
(Itch, Pain, Joint Swelling)

Enhanced Patient-Reported Outcomes
(PROs) in QoL, Function, and Sleep

Click to download full resolution via product page

Logical pathway from mechanism of action to PRO improvement

Safety & Tolerability Profile

Across studies, upadacitinib was generally well-tolerated, with a safety profile consistent with its drug

class.

Common Adverse Events: In the UP-TAINED study, 426 adverse events (AEs) were reported in 163
patients, most of which were mild (59.7%) or moderate (34.6%) [7]. Commonly reported AEs

included (worsening of) atopic dermatitis, acne, and COVID-19 [7].
Serious Adverse Events: In the Portuguese observational trial on multiresistant AD, one case of

eczema herpeticum led to temporary treatment discontinuation, and one case of herpes zoster was
reported [8]. No new safety signals were identified in these studies.

Key Takeaways for Professionals

Rapid Onset of Action: A key differentiator for upadacitinib is the speed of symptom relief, with

PRO improvements observed within days for itch in AD and within 1-2 weeks for pain and fatigue in
RA [4] [5].

Broad & Meaningful Benefits: Improvements are not limited to core disease symptoms but extend
across multiple dimensions of health-related quality of life, often reaching normative population values

[1] [3].
Efficacy in Difficult-to-Treat Populations: Robust real-world evidence confirms the drug's

effectiveness in patients who have failed multiple advanced therapies, including biologics and other
JAK inhibitors [8].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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